molecular formula C7H10N2O3 B6191513 rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione, cis CAS No. 2648861-15-6

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione, cis

Cat. No. B6191513
CAS RN: 2648861-15-6
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound can be synthesized in several ways, including the reaction of maleic anhydride with 1,2-diaminopropane or by the reaction of succinic anhydride with ammonia.


Molecular Structure Analysis

The molecular structure of the compound is unique as it contains a cyclopentane ring and a pyrazine ring. The molecular weight of the compound is 154.2 g/mol .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione, cis involves the cyclization of a dipeptide intermediate. The dipeptide is synthesized from commercially available starting materials and then cyclized to form the target compound.", "Starting Materials": [ "L-alanine", "L-proline", "Ethyl chloroformate", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of dipeptide intermediate", "a. Dissolve L-alanine (1.0 eq) and L-proline (1.0 eq) in diethyl ether and cool to 0°C.", "b. Add ethyl chloroformate (1.1 eq) dropwise while stirring.", "c. Allow the reaction to proceed for 2 hours at room temperature.", "d. Filter the precipitated dipeptide and wash with diethyl ether.", "e. Dry the dipeptide under vacuum.", "Step 2: Cyclization of dipeptide intermediate", "a. Dissolve the dipeptide intermediate (1.0 eq) in water.", "b. Add sodium hydroxide (2.0 eq) and stir for 30 minutes at room temperature.", "c. Adjust the pH to 2 with hydrochloric acid.", "d. Add sodium chloride (1.0 eq) and stir for 30 minutes at room temperature.", "e. Filter the precipitated product and wash with water.", "f. Dry the product under vacuum.", "Step 3: Racemization of product", "a. Dissolve the product in water.", "b. Add hydrochloric acid (1.0 eq) and stir for 2 hours at room temperature.", "c. Adjust the pH to 7 with sodium hydroxide.", "d. Extract the product with diethyl ether.", "e. Dry the product under vacuum." ] }

CAS RN

2648861-15-6

Molecular Formula

C7H10N2O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.